LL-37, acetylated, amidated is a synthetic derivative of the human cathelicidin antimicrobial peptide LL-37. This compound is notable for its enhanced antimicrobial properties and reduced toxicity compared to its parent molecule. LL-37 plays a significant role in the innate immune response, exhibiting broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The modifications of acetylation at the amino terminus and amidation at the carboxyl terminus enhance its stability and activity.
LL-37 is derived from the precursor protein hCAP18, which is produced by neutrophils and epithelial cells. The peptide is cleaved from hCAP18 by specific proteases such as proteinase 3 and elastase, leading to its mature form. Synthetic analogs like LL-37, acetylated, amidated are produced to study their biological activities and potential therapeutic applications .
LL-37 belongs to the class of antimicrobial peptides (AMPs), specifically cathelicidins. These peptides are characterized by their cationic nature and amphipathic structure, which allows them to disrupt microbial membranes effectively. The acetylated and amidated forms are classified as modified AMPs designed to enhance stability and bioactivity .
The synthesis of LL-37, acetylated, amidated involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for precise control over the sequence and modifications of the peptide.
The synthesis typically yields peptides with high purity (>98%) and enables modifications that enhance their biological activity. The specific modifications of acetylation and amidation are crucial for improving resistance to proteolytic degradation .
The molecular structure of LL-37, acetylated, amidated retains the characteristic features of LL-37:
LL-37, acetylated, amidated undergoes various reactions that enhance its antimicrobial activity:
The mechanism involves electrostatic interactions between the cationic peptide and anionic components of microbial membranes. This interaction is crucial for its ability to penetrate and disrupt bacterial cells effectively.
The mechanism of action for LL-37 involves several steps:
Studies indicate that LL-37 can modulate inflammatory responses by influencing cytokine production, thereby linking innate and adaptive immunity .
Studies have shown that acetylated and amidated versions exhibit lower hemolytic activity while retaining or enhancing antimicrobial efficacy compared to native LL-37 .
LL-37, acetylated, amidated has several potential applications:
These properties make LL-37 derivatives promising candidates for therapeutic development in treating infections, particularly those caused by resistant pathogens.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7